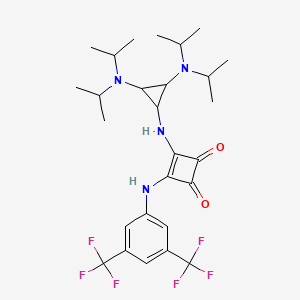
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including cyclopropyl and cyclobutene rings, as well as trifluoromethyl and diisopropylamino substituents
Métodos De Preparación
The synthesis of 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves several steps, typically starting with the preparation of key intermediates. One common synthetic route involves the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions . The choice of solvent, such as N,N-dimethylacetamide (DMAc) or 1,2-dichloroethane (DCE), can influence the formation of different cycloaddition products . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers within the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its unique structural features make it a potential candidate for drug development and therapeutic applications. Additionally, its trifluoromethyl groups enhance its stability and bioavailability, making it suitable for use in pharmaceuticals. In the industrial sector, this compound can be used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s diisopropylamino groups can interact with biological receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. These interactions can influence cellular signaling pathways and biochemical processes.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione stands out due to its unique combination of functional groups and structural features Similar compounds include those with cyclopropyl and cyclobutene rings, as well as trifluoromethyl and diisopropylamino substituentsFor example, compounds like bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines share some structural similarities but differ in their reactivity and applications .
Propiedades
Fórmula molecular |
C27H36F6N4O2 |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
3-[[2,3-bis[di(propan-2-yl)amino]cyclopropyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C27H36F6N4O2/c1-12(2)36(13(3)4)22-21(23(22)37(14(5)6)15(7)8)35-20-19(24(38)25(20)39)34-18-10-16(26(28,29)30)9-17(11-18)27(31,32)33/h9-15,21-23,34-35H,1-8H3 |
Clave InChI |
BMGKCVZEPCRSHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1C(C1N(C(C)C)C(C)C)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















